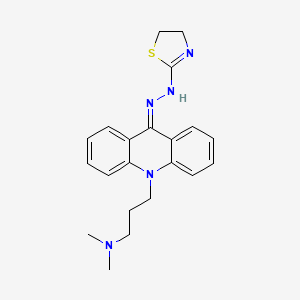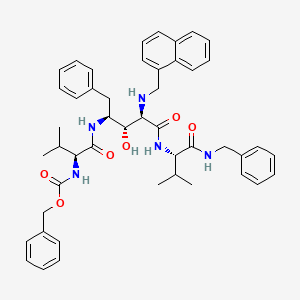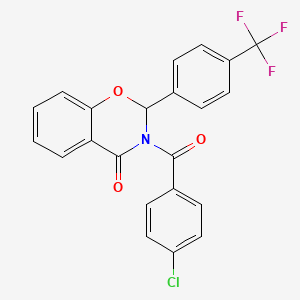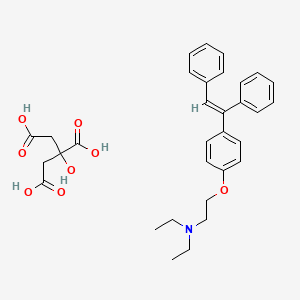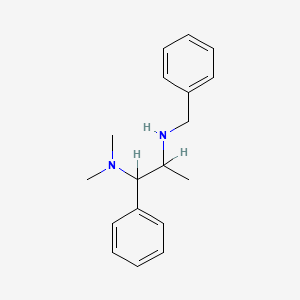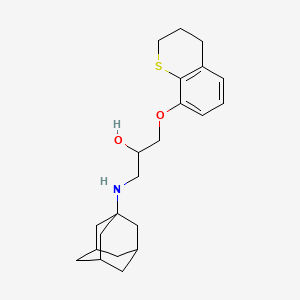
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman is a complex organic compound that features an adamantyl group, a hydroxypropyl group, and a thiochroman moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the adamantylamine derivative. One common route includes the following steps:
Preparation of Adamantylamine: Adamantane is first functionalized to introduce an amino group.
Formation of Hydroxypropyl Intermediate: The adamantylamine is then reacted with an epoxide, such as glycidol, to form the 3-((Adamantyl)amino)-2-hydroxypropyl intermediate.
Coupling with Thiochroman: The final step involves the coupling of the hydroxypropyl intermediate with a thiochroman derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
化学反応の分析
Types of Reactions
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The thiochroman moiety can be reduced to form a dihydrothiochroman derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Dihydrothiochroman derivatives.
Substitution: Various substituted adamantyl derivatives.
科学的研究の応用
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of antiviral and anticancer agents.
Materials Science: The rigid adamantyl group makes it suitable for the development of novel polymers and materials with enhanced mechanical properties.
Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
作用機序
The mechanism of action of 8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets, while the hydroxypropyl and thiochroman moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
1-Adamantanamine: A simpler adamantyl derivative with known antiviral activity.
2-Adamantanone:
Adamantylthiochroman: A compound with a similar structure but lacking the hydroxypropyl group.
Uniqueness
8-((3-((Adamantyl)amino)-2-hydroxypropyl)oxy)thiochroman is unique due to the combination of the adamantyl, hydroxypropyl, and thiochroman moieties. This combination imparts distinct physical and chemical properties, making it a versatile compound for various applications in medicinal chemistry and materials science .
特性
CAS番号 |
153804-66-1 |
|---|---|
分子式 |
C22H31NO2S |
分子量 |
373.6 g/mol |
IUPAC名 |
1-(1-adamantylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol |
InChI |
InChI=1S/C22H31NO2S/c24-19(14-25-20-5-1-3-18-4-2-6-26-21(18)20)13-23-22-10-15-7-16(11-22)9-17(8-15)12-22/h1,3,5,15-17,19,23-24H,2,4,6-14H2 |
InChIキー |
JDUNQERGDLUNNI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)OCC(CNC34CC5CC(C3)CC(C5)C4)O)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


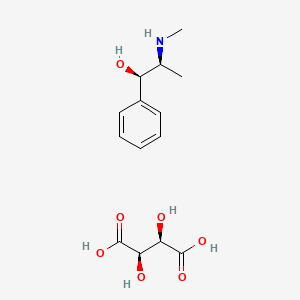


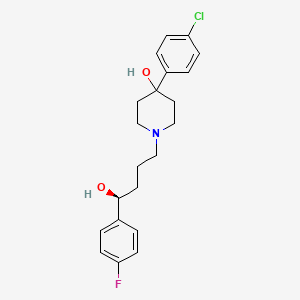
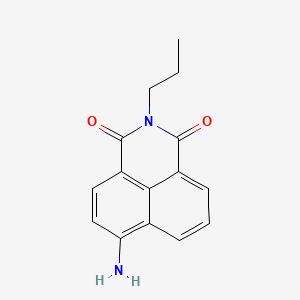

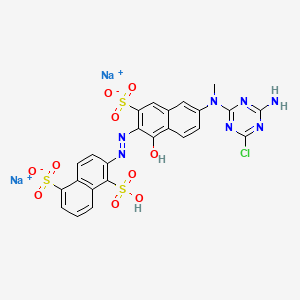
![(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one](/img/structure/B12739161.png)
